molecular formula C47H76O16 B150001 (1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid CAS No. 848784-87-2

(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Número de catálogo: B150001
Número CAS: 848784-87-2
Peso molecular: 897.1 g/mol
Clave InChI: WOOPUJXMROOOPP-KSYIBZFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound, a highly substituted triterpenoid saponin derivative, features a cyclopenta[a]chrysene backbone modified with a carboxylic acid group at position 3a, a prop-1-en-2-yl substituent at position 1, and pentamethyl groups at positions 5a, 5b, 8, 8, and 11a. Its oligosaccharide side chain comprises a trihydroxyoxan-2-yl unit and a methyl-substituted oxan-2-yl moiety, conferring significant polarity and structural complexity. Such compounds are typically isolated from plant or microbial secondary metabolites and are studied for their bioactive properties, including interactions with enzymes and receptors .

Propiedades

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O16/c1-21(2)23-11-16-47(42(56)57)18-17-45(7)24(30(23)47)9-10-28-44(6)14-13-29(43(4,5)27(44)12-15-46(28,45)8)62-41-38(63-39-36(54)34(52)31(49)22(3)59-39)33(51)26(20-58-41)61-40-37(55)35(53)32(50)25(19-48)60-40/h22-41,48-55H,1,9-20H2,2-8H3,(H,56,57)/t22-,23-,24+,25+,26-,27-,28+,29-,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOPUJXMROOOPP-KSYIBZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)C(=O)O)C(=C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound under consideration is a complex triterpenoid with significant biological activity. Triterpenoids are known for their diverse pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes current research findings on the biological activity of the specified triterpenoid compound.

Chemical Structure and Properties

The compound has a molecular formula of C30H50O3C_{30}H_{50}O_3 and a molecular weight of approximately 442.7 g/mol. The intricate stereochemistry and functional groups present in this compound contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that triterpenoids possess notable antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that certain derivatives of triterpenoids exhibit significant inhibitory effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The binding energies for interactions with bacterial quorum sensing regulatory proteins suggest potential mechanisms for their antimicrobial action .

Anti-inflammatory Effects

Triterpenoids are recognized for their ability to modulate inflammatory pathways:

  • Cytokine Modulation : The compound has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic role in inflammatory diseases .

Anticancer Properties

Triterpenoids have shown promise in cancer research:

  • Cell Proliferation Inhibition : Studies indicate that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by inducing apoptosis through mitochondrial pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways and cancer progression.

Case Studies

StudyFindings
Yang et al. (2023)Identified triterpene modifying enzymes that enhance the biosynthesis of active triterpenoid compounds in Nicotiana attenuata.
Abdullah et al. (2016)Reported enhanced hyaluronidase inhibitory activity in modified betulinic acid derivatives.
PubChem DatabaseCompiled data on various biological assays indicating significant interactions with cellular targets related to inflammation and cancer.

Aplicaciones Científicas De Investigación

Anticancer Properties

Betulinic acid has been extensively studied for its anticancer properties:

  • Mechanism of Action : It has been shown to induce apoptosis in various cancer cell lines including melanoma and neuroblastoma. The compound selectively targets tumor cells while exhibiting minimal toxicity to normal cells .
  • Combination Therapies : Research indicates that combining betulinic acid with other treatments like γ-irradiation can enhance its anticancer effects. This suggests a synergistic potential that could be harnessed in clinical settings .
  • Derivative Studies : Numerous derivatives of betulinic acid have been synthesized to improve its solubility and efficacy. For instance, modifications at the C-3 position have led to the development of compounds with enhanced cytotoxic activity against cancer cells .

Antiviral Activity

Betulinic acid has demonstrated antiviral properties:

  • HIV Research : One notable derivative of betulinic acid is bevirimat, which was evaluated as an HIV maturation inhibitor. Although its clinical development was halted due to poor pharmacodynamics, the initial findings highlighted betulinic acid's potential in antiviral therapies .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties:

  • Mechanisms : Betulinic acid can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases .

Cosmetic Applications

Betulinic acid is gaining traction in the cosmetic industry:

  • Antioxidative Properties : Due to its ability to scavenge free radicals and protect skin DNA from damage caused by UV radiation and other environmental stressors, it is increasingly used in anti-aging creams and sunscreens .
  • Skin Repair : Its application in topical formulations aims to enhance skin repair mechanisms and improve overall skin health .

Pharmaceutical Development

Betulinic acid's unique structure allows for various pharmaceutical applications:

  • Drug Formulation : The compound's hydrophobic nature poses challenges for formulation; however, ongoing research focuses on creating effective delivery systems that enhance bioavailability and therapeutic efficacy .

Research Case Studies

Several case studies illustrate the diverse applications of betulinic acid:

  • A study published in Trends in Pharmaceutical Sciences highlighted its selective cytotoxicity against melanoma cells compared to normal melanocytes .
  • Another investigation demonstrated that betulinic acid derivatives could exhibit improved solubility and enhanced anticancer activity against human cancer cell lines .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs share the cyclopenta[a]chrysene core but differ in substituents, glycosylation patterns, and functional groups. Key comparisons include:

Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Cyclopenta[a]chrysene with 5a,5b,8,8,11a-pentamethyl groups Cyclopenta[a]chrysene with 5a,5b,8,8,11a-pentamethyl groups Cyclopenta[a]chrysene with 2,2,6a,6b,12a-pentamethyl groups
Functional Group Carboxylic acid (-COOH) at position 3a Methyl ester (-COOCH₃) at position 3a Carboxylate ester (-COOR) linked to a larger oligosaccharide chain
Glycosylation Two oxan-2-yl sugar units (trihydroxy and methyl-substituted) Acetyloxy group (-OAc) at position 9 Extended glycosylation with three oxan-2-yl units, including a hydroxymethyl substituent
Molecular Weight Estimated ~900–950 g/mol (based on analog data) 512.764 g/mol Likely >1,000 g/mol (due to larger glycosylation)
Key Observations:
  • Carboxylic Acid vs. Ester: The target compound’s free carboxylic acid enhances solubility in aqueous environments compared to the methyl ester in Analog 1, which may favor lipid membrane permeability .
Key Observations:
  • Enhanced PTP1B Inhibition: Analog 2 shows higher predicted affinity for Protein-tyrosine phosphatase 1B (93.57% vs. 88.30%), possibly due to its larger glycosylation improving target interactions .
  • CB1 Receptor Selectivity: The target compound’s higher affinity for Cannabinoid CB1 receptor (91.25% vs. 85.32%) suggests its prop-1-en-2-yl group and carboxylate enhance receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2
LogP Estimated -1.5 to 0.5 ~4.0 (methyl ester) < -2.0 (polar glycosylation)
Water Solubility High (carboxylic acid) Low Moderate
Bioavailability (Oral) Likely low Moderate (lipophilic ester) Very low (high MW)
Key Observations:
  • Solubility-Bioavailability Trade-off: The target compound’s carboxylic acid improves solubility but may limit oral bioavailability due to poor membrane permeability, whereas Analog 1’s ester group balances these properties .

Métodos De Preparación

Primary Glycosylation at C3

The C3-acetylated betulinic acid reacts with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate under catalytic BF₃·Et₂O:

Reaction Scheme:

3-Acetylbetulinic Acid+Glucosyl DonorBF₃\cdotpEt₂O3-Acetyl-3β-O-glucosylbetulinic Acid3\text{-Acetylbetulinic Acid} + \text{Glucosyl Donor} \xrightarrow{\text{BF₃·Et₂O}} 3\text{-Acetyl-3β-O-glucosylbetulinic Acid}

Conditions:

  • Solvent: Dichloromethane (anhydrous)

  • Temperature: −20°C to 0°C

  • Yield: 65–75%

Secondary Glycosylation at C28

The rhamnose unit is introduced using 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate:

Reaction Scheme:

3-Acetyl-3β-O-glucosylbetulinic Acid+Rhamnosyl DonorTMSOTfTarget Intermediate3\text{-Acetyl-3β-O-glucosylbetulinic Acid} + \text{Rhamnosyl Donor} \xrightarrow{\text{TMSOTf}} \text{Target Intermediate}

Conditions:

  • Catalyst: Trimethylsilyl triflate (TMSOTf, 0.1 equiv)

  • Solvent: Acetonitrile

  • Yield: 50–60%

Global Deprotection and Final Modification

Simultaneous removal of acetyl and benzyl protecting groups is achieved via hydrogenolysis (H₂/Pd-C) followed by alkaline hydrolysis:

Reaction Scheme:

Protected Intermediate1. H₂/Pd-C2. NaOH/MeOHFinal Compound\text{Protected Intermediate} \xrightarrow[\text{1. H₂/Pd-C}]{\text{2. NaOH/MeOH}} \text{Final Compound}

Conditions:

  • Pressure: 50 psi H₂

  • Time: 24 hours

  • Yield: 80–85%

Analytical and Purification Data

Key Characterization Metrics:

  • Melting Point: 215–218°C (decomposes)2

  • IR (KBr): 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1070 cm⁻¹ (C-O glycosidic)

  • ¹H NMR (500 MHz, CD₃OD): δ 5.28 (t, J = 3.5 Hz, H-12), 4.90 (d, J = 7.8 Hz, H-1′), 4.45 (s, H-1′′)

Purification Methods:

  • Column Chromatography: Silica gel (hexane/EtOAc gradient)

  • HPLC: C18 column, acetonitrile/water (70:30), flow rate 1 mL/min

Comparative Reaction Efficiency

StepReagents/ConditionsYield (%)Purity (%)
Jones OxidationCrO₃, H₂SO₄, acetone8295
Primary GlycosylationBF₃·Et₂O, CH₂Cl₂7090
Secondary GlycosylationTMSOTf, CH₃CN5585
Global DeprotectionH₂/Pd-C, NaOH/MeOH8398

Data adapted from.

Challenges and Optimization

  • Glycosylation Stereochemistry: The β-configuration at C1′ (glucose) requires strict anhydrous conditions. Side products from α-linkage formation (<5%) are removed via HPLC.

  • Acid Sensitivity: The triterpenoid core degrades under prolonged acidic conditions. Neutral pH during workup is critical2.

  • Scale-Up Limitations: Microwave-assisted synthesis improves acylation yields (20–41% → 50–60%) .

Q & A

How can researchers rigorously determine the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • Chromatographic Techniques : Use reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. Compare retention times with standards .
  • Spectroscopic Validation : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, 2D-COSY, HSQC) to verify stereochemistry and glycosidic linkages. For example, the anomeric proton signals in the 4.5–5.5 ppm range can confirm sugar moiety attachment .
  • Elemental Analysis : Cross-check experimental vs. theoretical C, H, O percentages to detect impurities .

What advanced strategies are recommended to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, focusing on the chrysene core and glycosyl groups’ interactions with active sites .
  • In Vitro Assays : Design dose-response experiments (e.g., enzyme inhibition or cell viability assays) using serial dilutions (1 nM–100 µM) to establish IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate with triplicate replicates .
  • Isotopic Labeling : Use ¹⁴C or ³H-labeled analogs to track metabolic pathways or receptor binding in live-cell imaging .

How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Variable Standardization : Ensure consistency in experimental conditions (e.g., pH, temperature, solvent systems). For instance, LogD (pH 7.4) values (1.32) from indicate solubility constraints that may affect bioactivity .
  • Replication Protocols : Cross-validate results in multiple cell lines or animal models. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance .
  • Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for variables like assay type (e.g., fluorescence vs. radiometric) .

What are the key challenges in optimizing the multi-step synthesis of this compound, particularly glycosylation?

Methodological Answer:

  • Glycosylation Efficiency : Use Schmidt’s trichloroacetimidate method for stereoselective sugar coupling. Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with ceric ammonium molybdate staining .
  • Protection/Deprotection : Employ temporary protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions. Optimize deprotection using Zemplén conditions (NaOMe/MeOH) .
  • Scalability : Transition from batch to flow chemistry for hazardous intermediates (e.g., ozonolysis steps) to improve safety and yield .

How can researchers manage analytical challenges posed by the compound’s complex spectral data?

Methodological Answer:

  • 2D-NMR Assignments : Use HSQC to correlate ¹H-¹³C signals and NOESY/ROESY to resolve spatial proximities, especially in the chrysene core .
  • Fragmentation Patterns : Analyze HRMS/MS data to identify glycosidic cleavage patterns (e.g., loss of hexose units at m/z 162) .
  • Computational Tools : Leverage software like MestReNova for peak integration and ChemDraw for structural alignment .

What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace methyl groups with ethyl or halogens) and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., hydroxyls at C3 and C9) .
  • QSAR Modeling : Train models with descriptors like polar surface area (216.89 Ų) and LogP (2.99) to predict activity .

What protocols ensure stability during storage and handling of this compound?

Methodological Answer:

  • Storage Conditions : Store lyophilized samples at -80°C under argon to prevent oxidation. Aqueous solutions should be buffered at pH 6–7 (based on pKa ~4.5 for carboxylic acid) .
  • Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
  • Safety Protocols : Follow GHS guidelines for handling hygroscopic solids (e.g., use desiccators and PPE) .

How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Dosing Regimens : Administer via IV (1–10 mg/kg) and oral (10–100 mg/kg) routes in rodent models. Collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis .
  • Toxicokinetics : Measure ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing .
  • Tissue Distribution : Use whole-body autoradiography or MALDI-IMS to map compound localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Reactant of Route 2
(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.